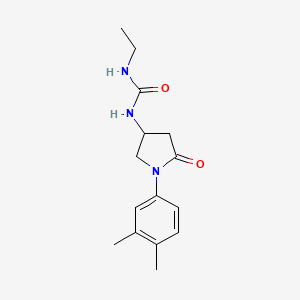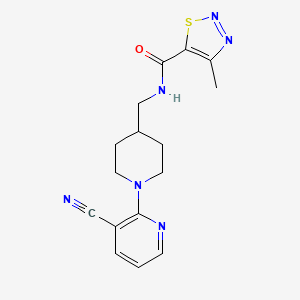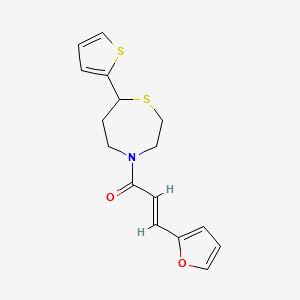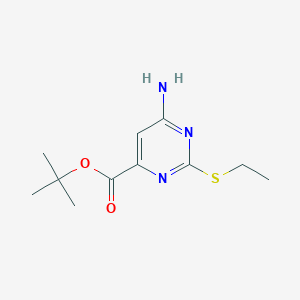
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-ethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-ethylurea” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a ketone functional group. It also has a dimethylphenyl group attached, which is a phenyl ring with two methyl groups at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure of this compound would likely show the pyrrolidinone ring, the dimethylphenyl group, and the ethylurea group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidinone ring and the urea group could potentially undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as melting point, boiling point, solubility, and stability could be determined through experimental analysis .科学的研究の応用
Synthesis and Molecular Structure Analysis
Research into compounds structurally related to "1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-ethylurea" has led to insights into their synthesis, molecular structure, and spectroscopic properties. For example, studies on pyrrole derivatives have revealed methods for synthesizing complex molecules with potential applications in medicinal chemistry and materials science (Singh et al., 2013). These investigations often employ quantum chemical calculations to evaluate the thermodynamics of reactions and the vibrational modes of new compounds, providing a foundation for further research and development in various scientific fields.
Catalysis and Polymerization
Certain compounds with pyrrolidinyl moieties are utilized in catalytic processes, such as the asymmetric alternating copolymerization of cyclohexene oxide and CO2. These catalysts, including dimeric zinc complexes, have shown effectiveness in producing polymers with potential applications in sustainable materials and green chemistry (Nakano et al., 2003). Such research not only contributes to our understanding of catalytic mechanisms but also promotes the development of environmentally friendly manufacturing processes.
Supramolecular Assemblies
The study of supramolecular assemblies involving pyrrolidinyl and related compounds provides insights into crystal engineering and the formation of complex structures with specific properties. Investigations into how these molecules interact with other compounds to form crystalline assemblies can inform the design of new materials with applications in electronics, photonics, and drug delivery systems (Arora & Pedireddi, 2003).
Electro-Optic Materials
Compounds containing pyrrole and related heterocycles have been explored for their potential in creating nonlinear optical (NLO) and electro-optic materials. By synthesizing and characterizing pyrrole-based donor-acceptor chromophores, researchers aim to develop materials with applications in optical switching, data storage, and photonic devices (Facchetti et al., 2003).
Antimicrobial and Anticancer Agents
The synthesis and biological evaluation of new oxopyrrolidine derivatives, including those structurally related to "this compound," have shown promise as inhibitors of key enzymes and proteins associated with diseases such as Alzheimer's and certain cancers. These studies contribute to the development of novel therapeutic agents with improved efficacy and selectivity (Mohamed et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-4-16-15(20)17-12-8-14(19)18(9-12)13-6-5-10(2)11(3)7-13/h5-7,12H,4,8-9H2,1-3H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDENJRNKFSYYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,8,8-tetramethyl-5-(4-(trifluoromethyl)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2839509.png)

![3-(2-methoxyphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2839513.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2839515.png)

![2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride](/img/structure/B2839520.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2839522.png)


![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2839527.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2839528.png)


![2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2839532.png)